Diisopropylamine

Catalog No.
S560208
CAS No.
108-18-9
M.F
C6H15N
C6H15N
CH3CH(CH3)NHCH(CH3)CH3
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylamine

CAS Number

108-18-9

Product Name

Diisopropylamine

IUPAC Name

N-propan-2-ylpropan-2-amine

Molecular Formula

C6H15N
C6H15N
CH3CH(CH3)NHCH(CH3)CH3

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3

InChI Key

UAOMVDZJSHZZME-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C

Solubility

Slightly soluble (NTP, 1992)
Very soluble in acetone, benzene, ether, and ethanol.
In water, 1.1X10+5 mg/l @ 25 °C
Solubility in water, g/l: 10 (slightly soluble)
Miscible

Synonyms

diisopropylamine, diisopropylamine hydrochloride, diisopropylamine sulfate (2:1), diisopropylamine, lithium salt, Disotat, lithium diisopropylamide, N,N-diisopropylamine

Canonical SMILES

CC(C)NC(C)C

Organic Synthesis

  • Base and Catalyst

    DIPEA acts as a strong organic base, making it a valuable tool in various organic syntheses. It is commonly used for deprotonation reactions, where it removes a proton (H+) from a molecule to initiate subsequent chemical transformations []. Additionally, DIPEA can act as a catalyst in reactions like aldol condensations and Michael additions, facilitating the formation of carbon-carbon bonds [, ].

  • Neutralizing Agent

    DIPEA efficiently neutralizes acidic reaction mixtures, allowing for easier product isolation and purification. This property is particularly useful in reactions involving strong acids, where it helps to quench the acidity without introducing unwanted side products.

Polymer Chemistry

  • Curing Agent

    DIPEA plays a role in the curing process of certain polymers, such as epoxy resins. It reacts with the epoxide groups, promoting cross-linking and hardening of the polymer network [].

  • Catalyst and Reaction Modifier

    DIPEA is utilized as a catalyst or reaction modifier in various polymerization reactions. It can influence the rate, molecular weight, and structural characteristics of the resulting polymer.

Material Science

  • Surface Modification

    DIPEA can be used to modify the surface properties of materials, such as metals and polymers. It can introduce functional groups onto the surface, altering wettability, adhesion, and other physical and chemical characteristics [].

  • Synthesis of Precursors

    DIPEA is involved in the synthesis of precursors used in the preparation of advanced materials, such as thin films and nanoparticles. It acts as a template or building block for the formation of these materials with specific properties [].

Diisopropylamine is a secondary amine with the chemical formula C6H15N\text{C}_6\text{H}_{15}\text{N} or  CH3 2CH 2NH\text{ CH}_3\text{ 2CH}\text{ }_2\text{NH}. It appears as a colorless liquid with a characteristic ammonia-like odor. This compound is notable for its use as a nucleophile in organic synthesis, where its bulkiness provides selectivity compared to other amines such as dimethylamine . Diisopropylamine is also known to produce lithium diisopropylamide, a strong non-nucleophilic base widely used in

DIPA's primary mechanism of action in organic synthesis revolves around its basicity. The lone pair on the nitrogen atom allows it to abstract protons from acidic molecules, generating the corresponding conjugate base. This deprotonation is particularly effective when using its strong derivative, LDA, due to the increased basicity resulting from the attached lithium cation [].

DIPA is a hazardous material requiring appropriate safety precautions during handling:

  • Toxicity: DIPA is moderately toxic upon inhalation, ingestion, or skin contact, causing irritation to eyes, skin, and respiratory system [].
  • Flammability: DIPA is classified as a Class IB flammable liquid with a flash point below 73°F (23°C) []. It can ignite readily and poses a fire hazard.
  • Reactivity: DIPA reacts violently with strong acids and oxidizers, releasing heat and potentially causing explosions [].

  • Formation of Lithium Diisopropylamide: It reacts with organolithium reagents to form lithium diisopropylamide, which is used as a strong base in organic synthesis.
  • Acid Neutralization: Diisopropylamine readily neutralizes acids in exothermic reactions, producing salts and water .
  • Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents and acids, necessitating careful handling .

Diisopropylamine exhibits various biological activities, primarily related to its toxicity. Exposure can lead to respiratory irritation, skin burns, and severe eye damage. Inhalation of high concentrations may cause headaches, dizziness, nausea, and vomiting . Animal studies have shown that prolonged exposure can lead to significant histological changes in the respiratory system . It is classified as harmful to aquatic life and poses various health hazards upon exposure.

Diisopropylamine can be synthesized through several methods:

  • Reductive Amination: One common method involves the reductive amination of acetone with ammonia using copper chromite as a catalyst:
    NH3+2 CH3 2CO+2H2C6H15N+2H2O\text{NH}_3+2\text{ CH}_3\text{ 2CO}+2\text{H}_2\rightarrow \text{C}_6\text{H}_{15}\text{N}+2\text{H}_2\text{O}
    This reaction produces diisopropylamine along with water .
  • Alkylation: Another method includes the alkylation of diethyl sulfate with isopropanol to yield N,N-diisopropylethylamine .

Diisopropylamine has several commercial applications:

  • Precursor for Herbicides: It is primarily used in the production of herbicides like diallate and triallate.
  • Rubber Industry: It serves as a precursor for certain sulfenamides used in rubber vulcanization.
  • Synthetic Chemistry: Its derivatives are utilized in various organic synthesis processes due to their reactivity and selectivity .

Interaction studies of diisopropylamine reveal that it can react violently with oxidizing agents and strong acids. The compound produces toxic fumes upon combustion, including nitrogen oxides. In laboratory settings, it has been shown to cause significant irritation upon contact with skin or mucous membranes. Precautions must be taken when handling this compound to prevent exposure and potential harm .

Diisopropylamine shares similarities with several other amines but is unique due to its specific properties and applications. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
DimethylamineC2H7N\text{C}_2\text{H}_7\text{N}Smaller size, less sterically hindered than diisopropylamine.
EthylamineC2H7N\text{C}_2\text{H}_7\text{N}Primary amine; more reactive than secondary amines like diisopropylamine.
N,N-DiethylamineC4H11N\text{C}_4\text{H}_{11}\text{N}Similar structure but larger; less selective as a nucleophile.
Lithium DiisopropylamideC6H15LiN\text{C}_6\text{H}_{15}\text{LiN}A derivative of diisopropylamine; strong non-nucleophilic base used in synthesis.

Uniqueness of Diisopropylamine:

  • Its bulky structure allows for selective nucleophilic reactions.
  • It serves as a precursor for specific herbicides and rubber additives.
  • Its derivatives play crucial roles in synthetic organic chemistry.

Physical Description

Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals.
Liquid
Colorless liquid with an ammonia- or fish-like odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an ammonia- or fish-like odor.

Color/Form

Colorless liquid ...

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

101.120449483 g/mol

Monoisotopic Mass

101.120449483 g/mol

Boiling Point

183 °F at 760 mmHg (NTP, 1992)
84 °C @ 760 mm Hg
84 °C
183 °F

Flash Point

30 °F (NTP, 1992)
-1 °C
30 °F (-1 °C)(OPEN CUP)
-6 °C o.c.
20 °F

Heavy Atom Count

7

Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.5 (AIR= 1)
Relative vapor density (air = 1): 3.5
3.5

Density

0.717 at 68 °F (USCG, 1999) - Less dense than water; will float
0.7169 @ 20 °C/4 °C
Relative density (water = 1): 0.72
0.72

LogP

1.4 (LogP)
log Kow= 1.4
1.64

Odor

... Ammonia or fish-like odor.

Odor Threshold

Odor Threshold Low: 0.13 [mmHg]
Detection odor threshold from AIHA (mean = 0.13 ppm)
Odor threshold = 1.8 ppm

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Melting Point

-78 °F (NTP, 1992)
-61 °C
-78 °F
-141 °F

UNII

BR9JLI40NO

Related CAS

4111-54-0 (lithium salt)
63449-72-9 (sulfate[2:1])
819-79-4 (hydrochloride)

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Therapeutic Uses

Antihypertensive Agents; Indicators and Reagents
EXPTL USE: BLOOD PRESSURE IN RENAL HYPERTENSIVE DOGS WAS LOWERED AND NORMALIZED AFTER GASTRIC INFUSION OF 50-100 MG DIISOPROPYLAMINE SALICYLATE FOR 2 WK. /DIISOPRPPYLINE SALICYLATE/
EXPTL USE: DIISOPROPYLAMINE HYDROCHLORIDE DECR BLOOD PRESSURE OF PT WITH HYPERTENSION FOR 6 HR @ DOSES GREATER THAN OR EQUAL TO 12.5 MG IV. /DIISOPROPYLAMINE HYDROCHLORIDE/

Vapor Pressure

129.25 mmHg (USCG, 1999)
79.4 [mmHg]
79.4 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 9.3
70 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-18-9

Associated Chemicals

Diisopropylamine hydrochloride;819-79-4
Diisopropylamine salicylate;36364-50-8

Wikipedia

Diisopropylamine
Apocynin

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

REACTION OF AMMONIA WITH ISOPROPYL ALCOHOL
From isopropyl chloride and ammonia

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Computer and Electronic Product Manufacturing
All Other Basic Organic Chemical Manufacturing
2-Propanamine, N-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

ANALYTE: DIISOPROPYLAMINE. MATRIX: AIR. PROCEDURE: COLLECTION IN 0.1 N SULFURIC ACID IMPINGERS, GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. RANGE: 8.5-37.4 MG/CU M.
GC OF SECONDARY AMINES IN FOODS WITH FLAME PHOTOMETRIC DETECTION AFTER DERIVATIZATION WITH BENZENESULFONYL CHLORIDE.
DETERMINATION OF DIISOPROPYLAMINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, USING SODIUM NAPHTHALENE-2-SULFONATE AS COUNTER ION IN THE AQ STATIONARY PHASE.
The retention behavior for mixtures of n-alkanes and diisopropylaminoalkanes was examined on 4 fused silica capillary columns in a splitless injection mode.
For more Analytic Laboratory Methods (Complete) data for DIISOPROPYLAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids; oxidizing material, plastics.
Protect containers against physical damage. Keep containers well closed. In factories, store in standard combustible liquid storage rooms or cabinets.

Stability Shelf Life

VOLATILE

Dates

Modify: 2023-08-15

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